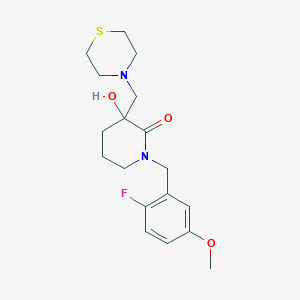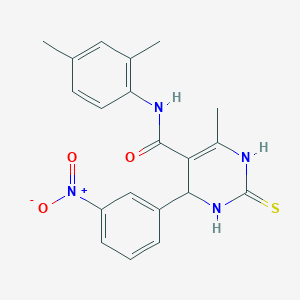![molecular formula C13H14Cl2N2O2S B3965974 2,4-dichloro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3965974.png)
2,4-dichloro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide
描述
2,4-dichloro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a thiol-based inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.
作用机制
2,4-dichloro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide acts as a thiol-based inhibitor of PTPs by forming a covalent bond with the catalytic cysteine residue of the enzyme. This covalent bond prevents the enzyme from dephosphorylating its substrate, thereby inhibiting its activity. This compound has been shown to be highly selective for PTPs and does not inhibit other phosphatases such as serine/threonine phosphatases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of PTPs by this compound has been shown to enhance the immune response against cancer cells by increasing the activation of T cells and natural killer cells. This compound has also been shown to have neuroprotective effects by reducing the activity of PTPs involved in neurodegeneration. However, this compound has also been shown to have cytotoxic effects on certain cell types, which may limit its use in certain applications.
实验室实验的优点和局限性
2,4-dichloro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a highly selective inhibitor of PTPs and does not inhibit other phosphatases, making it a useful tool for studying the role of PTPs in various cellular processes. This compound is also stable and can be easily synthesized and purified using standard techniques. However, this compound has some limitations for lab experiments. It has cytotoxic effects on certain cell types, which may limit its use in certain applications. This compound is also relatively expensive compared to other PTP inhibitors.
未来方向
There are several future directions for research on 2,4-dichloro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide. One potential direction is to explore its potential as a cancer immunotherapy agent. This compound has been shown to enhance the immune response against cancer cells, and further studies could investigate its efficacy in preclinical and clinical settings. Another potential direction is to explore its potential as a neuroprotective agent. This compound has been shown to have neuroprotective effects, and further studies could investigate its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies could investigate the structure-activity relationship of this compound and its derivatives to develop more potent and selective PTP inhibitors.
科学研究应用
2,4-dichloro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various fields such as cancer research, immunology, and neurobiology. This compound has been shown to inhibit the activity of PTPs, which are involved in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PTPs by this compound has been shown to enhance the immune response against cancer cells, making it a potential candidate for cancer immunotherapy. This compound has also been shown to have neuroprotective effects by reducing the activity of PTPs involved in neurodegeneration.
属性
IUPAC Name |
2,4-dichloro-N-(oxolan-2-ylmethylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2S/c14-8-3-4-10(11(15)6-8)12(18)17-13(20)16-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZZGKCXDMFYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinazolinamine hydrochloride](/img/structure/B3965893.png)

![3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B3965916.png)
![3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3965926.png)
![ethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3965927.png)
![5-[4-(allyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B3965936.png)
![6-amino-3-tert-butyl-4-(5-nitro-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3965939.png)
![N~2~-cyclohexyl-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3965941.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B3965965.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3965979.png)
![methyl 4-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3965986.png)

![N-[2-(dimethylamino)-1-phenylethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3965994.png)